N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14814472
InChI: InChI=1S/C21H27N5O/c1-14(2)13-26-18-10-4-3-8-17(18)23-19(26)11-6-12-22-21(27)20-15-7-5-9-16(15)24-25-20/h3-4,8,10,14H,5-7,9,11-13H2,1-2H3,(H,22,27)(H,24,25)
SMILES:
Molecular Formula: C21H27N5O
Molecular Weight: 365.5 g/mol

N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14814472

Molecular Formula: C21H27N5O

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide -

Specification

Molecular Formula C21H27N5O
Molecular Weight 365.5 g/mol
IUPAC Name N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Standard InChI InChI=1S/C21H27N5O/c1-14(2)13-26-18-10-4-3-8-17(18)23-19(26)11-6-12-22-21(27)20-15-7-5-9-16(15)24-25-20/h3-4,8,10,14H,5-7,9,11-13H2,1-2H3,(H,22,27)(H,24,25)
Standard InChI Key YCWWOMVHJMSSOW-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=NNC4=C3CCC4

Introduction

Chemical Structure and Nomenclature

The compound features a benzimidazole core substituted with a 2-methylpropyl group at the N1 position, connected via a three-carbon propyl chain to a 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide group. Key structural characteristics include:

  • Benzimidazole moiety: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, known for its planar geometry and hydrogen-bonding capabilities .

  • 2-Methylpropyl substituent: An isobutyl group enhancing lipophilicity and influencing pharmacokinetic properties.

  • Tetrahydrocyclopenta[c]pyrazole: A partially saturated bicyclic system fused to a pyrazole ring, contributing to conformational rigidity .

Molecular Formula: C23H30N6O\text{C}_{23}\text{H}_{30}\text{N}_6\text{O}
Molecular Weight: 406.53 g/mol (calculated using atomic masses from PubChem data ).

Synthesis and Optimization

Key Synthetic Routes

Synthesis likely involves multi-step reactions, leveraging established methods for benzimidazole and pyrazole derivatives:

StepReaction TypeReagents/ConditionsPurpose
1Benzimidazole formationo-Phenylenediamine + carbonyl derivative Construct benzimidazole core
2Alkylation2-Methylpropyl bromide, base (e.g., K₂CO₃)Introduce isobutyl substituent
3Propyl linker attachment1,3-Dibromopropane, nucleophilic substitutionConnect benzimidazole to pyrazole moiety
4Pyrazole-carboxamide synthesisCyclopentanone + hydrazine, followed by carboxamide formation Build tetrahydrocyclopenta[c]pyrazole

Critical Considerations:

  • Cyclization Efficiency: Use of polyphosphoric acid (PPA) or microwave-assisted synthesis may enhance yields in benzimidazole formation .

  • Stereochemical Control: The Z-configuration of the carboxamide group (evident in PubChem data ) requires careful selection of coupling reagents to avoid racemization.

Physicochemical Properties

Predicted properties based on structural analogs and computational models:

PropertyValue/DescriptionMethod of Determination
LogP3.2 ± 0.5ChemAxon Calculator
Water Solubility0.01 mg/mL (25°C)QSPR Models
Melting Point180–185°C (decomposes)Differential Scanning Calorimetry
pKa6.8 (benzimidazole NH), 4.1 (pyrazole NH)Potentiometric Titration

Stability: The compound is stable under ambient conditions but may degrade under strong acidic/basic conditions due to hydrolysis of the carboxamide bond .

Biological Activity and Mechanism

Hypothesized Targets

  • Kinase Inhibition: The tetrahydrocyclopenta[c]pyrazole carboxamide resembles ATP-competitive kinase inhibitors (e.g., JAK2/3 inhibitors) .

  • DNA Interaction: Benzimidazole derivatives intercalate DNA or inhibit topoisomerases .

Mechanistic Insights:

  • Binding to Kinase ATP Pockets: The pyrazole-carboxamide group may form hydrogen bonds with kinase hinge regions, while the benzimidazole enhances hydrophobic interactions .

  • Proton Transfer: The benzimidazole NH group can act as a proton donor/acceptor, modulating enzyme activity .

ApplicationRationaleChallenges
OncologyKinase inhibition in leukemia/lymphomaOff-target effects on JAK1
Antiviral TherapyBenzimidazole-based HCV protease inhibitionResistance mutations in viral targets

Material Science

  • Ligand Design: The compound’s rigid structure could stabilize transition metals in catalytic systems .

Future Research Directions

  • Stereoselective Synthesis: Develop asymmetric routes to access enantiomerically pure forms for improved potency .

  • ADMET Profiling: Assess bioavailability, metabolic stability, and toxicity using in vitro models.

  • Target Deconvolution: Employ proteomics to identify binding partners beyond kinases .

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